(4-Chloro-2-phenylmethoxyphenyl)methanol
Overview
Description
Molecular Structure Analysis
The molecular structure of “(4-Chloro-2-phenylmethoxyphenyl)methanol” can be represented by the formula C14H13ClO2. More detailed structural information might be available in specialized chemical databases or literature.
Physical and Chemical Properties Analysis
“this compound” is a technical grade compound . Its physical and chemical properties include a refractive index of 1.559 (lit.), a boiling point of 241 °C (lit.), a melting point of 16-17 °C (lit.), and a density of 1.304 g/mL at 25 °C (lit.) .
Scientific Research Applications
Stereoselective Synthesis and Catalysis
- Research has developed methods for the stereoselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate, showcasing applications in fine chemical intermediates production. This process involves asymmetric hydrogenation using catalytic complexes, optimized in microfluidic chip reactors, demonstrating the compound's role in synthesizing pharmacologically valuable products (Kluson et al., 2019).
Advanced Organic Synthesis Techniques
- A study on palladium-catalyzed C-H halogenation illustrates the preparation of multi-substituted arenes, highlighting the compound's utility in achieving higher yields and selectivity under milder conditions. This method offers a practical approach to chemical diversity, underpinning the compound's importance in organic synthesis (Sun et al., 2014).
Material Science and Surface Chemistry
- Methanol, a related solvent, has been used to probe the surface sites of CeO2 nanocrystals, revealing insights into catalysis and surface chemistry. Such studies underscore the relevance of methanol and methanol-derived compounds in understanding and designing catalytic surfaces (Wu et al., 2012).
Environmental Chemistry
- Investigations into the photodegradation of polychlorinated biphenyls (PCBs) in methanol solutions under UV irradiation reveal the complex behaviors of chlorinated compounds in environmental processes. This research highlights the potential environmental impacts and degradation pathways of chlorinated organic molecules, including phenylmethanol derivatives (Tang et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
(4-chloro-2-phenylmethoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXSKFNACKKWPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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